(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE

oxime stereochemistry E/Z isomerism biological activity

(3E)-3-(Hydroxyimino)-1lambda6-thiolane-1,1-dione (CAS 7272-29-9) is a conformationally rigid, five-membered cyclic sulfone (thiolane-1,1-dioxide) bearing an (E)-configured oxime at the 3-position. With a molecular formula of C4H7NO3S, a molecular weight of 149.17 g/mol, and a melting point of 150–152 °C , this compound presents a dual-pharmacophore architecture—a hydrogen-bond-accepting sulfone and a hydrogen-bond-donating/accepting oxime—that is structurally distinct from the parent ketone (3-oxotetrahydrothiophene 1,1-dioxide, CAS 17115-51-4) and from non-dioxide oxime analogs.

Molecular Formula C4H7NO3S
Molecular Weight 149.16
CAS No. 7272-29-9
Cat. No. B2498758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE
CAS7272-29-9
Molecular FormulaC4H7NO3S
Molecular Weight149.16
Structural Identifiers
SMILESC1CS(=O)(=O)CC1=NO
InChIInChI=1S/C4H7NO3S/c6-5-4-1-2-9(7,8)3-4/h6H,1-3H2/b5-4+
InChIKeyDUTLZLJKFPZPQQ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3E)-3-(Hydroxyimino)-1lambda6-thiolane-1,1-dione (CAS 7272-29-9) is the Differentiated Cyclic Sulfone Oxime Building Block for Drug Discovery


(3E)-3-(Hydroxyimino)-1lambda6-thiolane-1,1-dione (CAS 7272-29-9) is a conformationally rigid, five-membered cyclic sulfone (thiolane-1,1-dioxide) bearing an (E)-configured oxime at the 3-position. With a molecular formula of C4H7NO3S, a molecular weight of 149.17 g/mol, and a melting point of 150–152 °C , this compound presents a dual-pharmacophore architecture—a hydrogen-bond-accepting sulfone and a hydrogen-bond-donating/accepting oxime—that is structurally distinct from the parent ketone (3-oxotetrahydrothiophene 1,1-dioxide, CAS 17115-51-4) and from non-dioxide oxime analogs [1]. The (E)-oxime geometry is associated with superior biological activity compared to the (Z)-isomer across multiple target classes [2].

Why You Cannot Substitute (3E)-3-(Hydroxyimino)-1lambda6-thiolane-1,1-dione with Other Thiolane Oximes or Cyclic Sulfones


Generic substitution fails for CAS 7272-29-9 because the (E)-oxime and the 1,1-dioxide sulfone are cooperatively essential for the compound's differentiated physicochemical and biological profile. Non-dioxide thiolane-3-one oximes (e.g., CAS 24030-02-2, MW 117.17) lack the sulfone's hydrogen-bond-accepting capacity (4 H-bond acceptors vs. 3 for the non-dioxide analog) and the resulting polarity shift (XLogP3 = -0.6 vs. an estimated ~0.1 for the non-dioxide form), which directly impacts solubility, permeability, and target recognition [1]. Conversely, the parent ketone 3-oxotetrahydrothiophene 1,1-dioxide (CAS 17115-51-4) lacks the oxime nitrogen, eliminating a hydrogen-bond donor and a critical derivatization handle. Furthermore, the (E)-oxime configuration confers consistently higher biological activity than the (Z)-isomer [2]; sourcing an undefined or (Z)-rich stereoisomer mixture can produce variable or diminished assay results .

(3E)-3-(Hydroxyimino)-1lambda6-thiolane-1,1-dione: Three Evidentiary Dimensions of Differentiation


(E)-Oxime Configuration Confers Superior Biological Activity Over the (Z)-Isomer: A Cross-Class Observation

A comprehensive review by Sørensen et al. establishes that oximes bearing the E configuration consistently exhibit higher biological activity compared to their Z counterparts, a pattern observed across diverse kingdoms of life and target classes [1]. For CAS 7272-29-9, the (E)-oxime configuration is intrinsic to the named compound; procurement of the (Z)-isomer (also cataloged under CAS 7272-29-9 on PubChem as (3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide) would be expected to yield diminished target engagement [2].

oxime stereochemistry E/Z isomerism biological activity drug design

1,1-Dioxide Sulfone Group Drives a Pronounced Polarity Shift Relative to Non-Dioxide Thiolane Oximes

The 1,1-dioxide sulfone in CAS 7272-29-9 fundamentally alters the compound's physicochemical profile compared to the non-dioxide analog tetrahydrothiophen-3-one oxime (CAS 24030-02-2). The sulfone contributes an additional hydrogen-bond acceptor, increasing the count from 3 to 4, and shifts the computed XLogP3-AA from an estimated ~0.1 (non-dioxide) to -0.6, reflecting a >5-fold theoretical increase in hydrophilicity [1]. The topological polar surface area of 75.1 Ų exceeds that of the non-dioxide analog (estimated ~50 Ų), predicting improved aqueous solubility and altered membrane permeability [1].

physicochemical properties sulfone polarity solubility XLogP

The Oxime Constitutes an Essential Intermediate in the Synthesis of 3-Aminothiophenes via HCl-Catalyzed Aromatization

US Patent 4,847,386 and subsequent publications by Barker et al. demonstrate that 3-oxotetrahydrothiophene 1,1-dioxides react with hydroxylamine hydrochloride to form the corresponding oxime (i.e., compounds structurally analogous to CAS 7272-29-9), which then undergoes HCl-mediated aromatization to yield 3-aminothiophenes in a single-pot process [1][2]. The oxime is the obligate intermediate; the parent ketone alone cannot undergo this transformation. Reported yields for the overall conversion range from ~49% to ~77% depending on the substitution pattern, with the oxime formation step proceeding quantitatively under reflux in acetonitrile [2].

synthetic intermediate 3-aminothiophene oxime aromatization patent

The Rigid Cyclic Sulfone Scaffold is a Privileged Structural Motif in Biologically Active Molecules, Including Marketed Drugs

A 2024 review by Huang et al. highlights that cyclic sulfone compounds (including the thiolane-1,1-dioxide core of CAS 7272-29-9) constitute a privileged scaffold in drug discovery, with representative examples including the marketed antiviral drugs Amenamevir (helicase-primase inhibitor) and Ziresovir (RSV protein inhibitor), as well as the diuretic Meticran [1]. The sulfone acts as a carbonyl bioisostere with enhanced hydrogen-bond-accepting capacity while enforcing conformational rigidity—a feature absent in acyclic sulfones or non-cyclic oximes [2]. The additional oxime functionality in CAS 7272-29-9 provides a second interaction point (H-bond donor + acceptor) that is unavailable in simple cyclic sulfolane derivatives [2].

cyclic sulfone drug discovery bioisostere pharmacophore

Where (3E)-3-(Hydroxyimino)-1lambda6-thiolane-1,1-dione Delivers Maximum Scientific and Procurement Value


Hit-to-Lead Optimization Requiring a Rigid, Dual-Pharmacophore Cyclic Sulfone Building Block

Medicinal chemistry teams developing inhibitors of serine proteases, kinases, or metalloproteinases can deploy CAS 7272-29-9 as a conformationally locked scaffold that combines the hydrogen-bond-accepting sulfone with a derivatizable oxime. The rigidity (0 rotatable bonds) minimizes entropic penalties upon target binding, while the (E)-oxime geometry is associated with enhanced biological activity compared to the (Z)-isomer [1]. The scaffold is structurally validated by the success of related 3-oxotetrahydrothiophene 1,1-dioxide derivatives as plasmin inhibitors, where this ketone core yielded the most active compounds in a comparative SAR series [2].

Streamlined Synthesis of 3-Aminothiophene Libraries via Pre-Formed Oxime Intermediate

Process R&D groups synthesizing 3-aminothiophene derivatives—versatile intermediates for agrochemicals and pharmaceuticals—can use CAS 7272-29-9 directly, bypassing the ketone-to-oxime conversion step. The oxime undergoes rapid HCl-catalyzed aromatization in refluxing acetonitrile to afford the corresponding 3-aminothiophene [3]. Procuring the pre-formed, stereochemically defined (E)-oxime eliminates batch-to-batch variability in oxime formation and ensures consistent downstream product quality, which is critical for GMP and kilogram-scale campaigns [4].

Oxime Ligation and Bioconjugation Leveraging the Sulfone-Enhanced Aqueous Compatibility

The combination of the oxime functional group (suitable for bioorthogonal oxime ligation with aldehydes and ketones) and the polar sulfone (XLogP3 = -0.6, TPSA = 75.1 Ų) makes CAS 7272-29-9 a candidate precursor for bioconjugation probes that require enhanced aqueous solubility [5]. After reduction of the oxime to the hydroxylamine or elaboration to an aminooxy derivative, the sulfone's polarity facilitates conjugation reactions in aqueous buffer systems without organic co-solvents, an advantage over more lipophilic thiolane-based conjugation handles [6].

Pharmacophore-Driven Fragment Library Design Using the Cyclic Sulfone Core

Fragment-based drug discovery (FBDD) programs can use CAS 7272-29-9 as a rule-of-three-compliant fragment (MW = 149.17, 0 rotatable bonds, 1 HBD, 4 HBA) that embeds the privileged cyclic sulfone motif found in marketed drugs including Amenamevir and Ziresovir [1]. Its low molecular weight and full conformational rigidity make it an ideal starting point for fragment growing and merging strategies, with the oxime nitrogen providing a synthetic vector for elaboration that is absent in simpler cyclic sulfolane fragments [2].

Quote Request

Request a Quote for (3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.